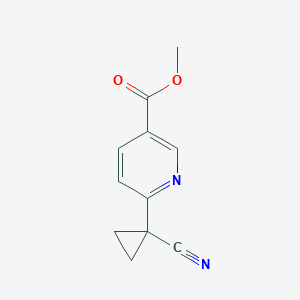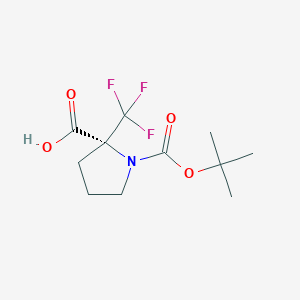![molecular formula C16H19ClN2O3 B13102335 2-Butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one CAS No. 88094-28-4](/img/structure/B13102335.png)
2-Butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-butyl-4-chloro-5-((4-methoxybenzyl)oxy)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-4-chloro-5-((4-methoxybenzyl)oxy)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Substitution Reactions: Introduction of the butyl and chloro groups can be done via substitution reactions using suitable alkylating and chlorinating agents.
Etherification: The final step involves the etherification of the pyridazinone core with 4-methoxybenzyl alcohol under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted pyridazinone derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyridazinone derivatives.
Medicine: Possible applications in drug discovery, particularly for its potential anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-butyl-4-chloro-5-((4-methoxybenzyl)oxy)pyridazin-3(2H)-one would depend on its specific biological target. Generally, pyridazinone derivatives can interact with enzymes or receptors, modulating their activity. This interaction can involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
相似化合物的比较
Similar Compounds
- 2-butyl-4-chloro-5-((4-hydroxybenzyl)oxy)pyridazin-3(2H)-one
- 2-butyl-4-chloro-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one
- 2-butyl-4-chloro-5-((4-ethoxybenzyl)oxy)pyridazin-3(2H)-one
Comparison
Compared to its analogs, 2-butyl-4-chloro-5-((4-methoxybenzyl)oxy)pyridazin-3(2H)-one may exhibit unique properties due to the presence of the methoxy group, which can influence its electronic and steric characteristics. This can affect its reactivity, biological activity, and overall stability.
属性
CAS 编号 |
88094-28-4 |
|---|---|
分子式 |
C16H19ClN2O3 |
分子量 |
322.78 g/mol |
IUPAC 名称 |
2-butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H19ClN2O3/c1-3-4-9-19-16(20)15(17)14(10-18-19)22-11-12-5-7-13(21-2)8-6-12/h5-8,10H,3-4,9,11H2,1-2H3 |
InChI 键 |
MQAGOYICPORNQJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


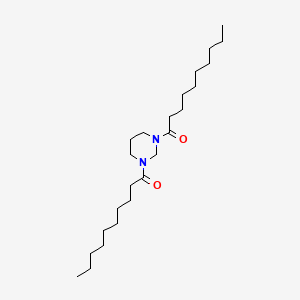
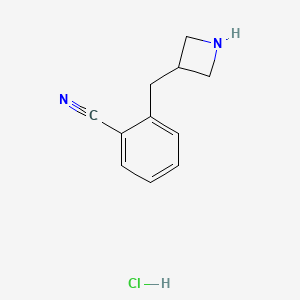
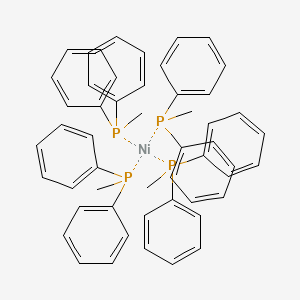
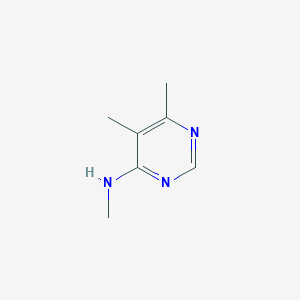

![2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile](/img/structure/B13102286.png)
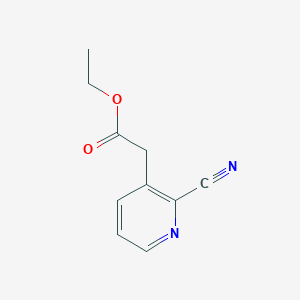
![2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione](/img/structure/B13102309.png)

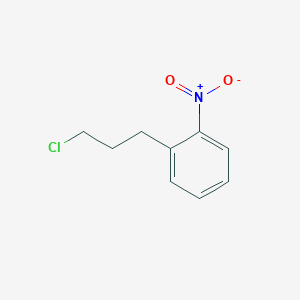
![4-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102317.png)
